Cafestol acetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

81760-48-7 |

|---|---|

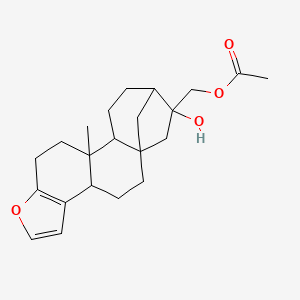

Fórmula molecular |

C22H30O4 |

Peso molecular |

358.5 g/mol |

Nombre IUPAC |

[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl acetate |

InChI |

InChI=1S/C22H30O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h7,10,15,17,19,24H,3-6,8-9,11-13H2,1-2H3/t15-,17-,19+,20-,21+,22+/m1/s1 |

Clave InChI |

PTGGVIKFNQSFBY-WPOGFBIBSA-N |

SMILES |

CC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O |

SMILES isomérico |

CC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(CC[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O |

SMILES canónico |

CC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O |

Sinónimos |

cafestol acetate |

Origen del producto |

United States |

Foundational & Exploratory

cafestol acetate biological activities and pharmacological properties

An In-depth Technical Guide on the Biological Activities and Pharmacological Properties of Cafestol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the acetylated form of cafestol, a natural furanoditerpene predominantly found in the beans of the Coffea arabica plant.[1][2] While much of the existing research focuses on its parent compound, cafestol, the biological activities are often studied in tandem or with the understanding that this compound is a key related compound. These diterpenes are responsible for some of the characteristic physiological effects of unfiltered coffee beverages.[3][4] Cafestol and its derivatives have garnered significant scientific interest due to their diverse pharmacological profile, which encompasses potent anti-cancer, anti-inflammatory, antidiabetic, and neuroprotective properties.[5][6] However, they are also known for their significant impact on lipid metabolism, particularly a hyperlipidemic effect.[1][7] This guide provides a comprehensive technical overview of the biological activities of this compound and its parent compound, detailing its mechanisms of action, quantitative effects, and the experimental protocols used for its evaluation.

Pharmacological Properties and Biological Activities

This compound and cafestol exert a wide range of effects on various biological systems. Their actions are multifaceted, often involving the modulation of key signaling pathways that regulate cell growth, apoptosis, inflammation, and metabolism.

Anticancer Activity

One of the most extensively studied properties of coffee diterpenes is their anticancer activity. Cafestol and this compound have demonstrated anti-proliferative, pro-apoptotic, and anti-migratory effects across a variety of cancer cell lines.[1][8]

-

Prostate Cancer: In human prostate cancer cells (PC-3, DU145, and LNCaP), this compound, in combination with kahweol acetate, synergistically inhibits cell proliferation and migration.[9][10] This is achieved by inducing apoptosis, evidenced by the upregulation of cleaved caspase-3 and its target, cleaved PARP.[1][2] Concurrently, there is a downregulation of anti-apoptotic proteins such as STAT3, Bcl-2, and Bcl-xL.[1][2] The treatment also reduces the expression of the androgen receptor (AR), a key driver of prostate cancer progression.[1][2]

-

Renal Cancer: In human renal cancer cell lines (Caki and ACHN), the combination of cafestol and kahweol acetate synergistically inhibits cell proliferation and migration.[11] The mechanism involves the induction of apoptosis and the inhibition of the epithelial-mesenchymal transition (EMT).[9][11] This is mediated through the inhibition of Akt and ERK phosphorylation.[11] Furthermore, the compounds downregulate the expression of C-C chemokine receptors (CCR2, CCR5) and programmed death-ligand 1 (PD-L1), suggesting an effect on the tumor microenvironment.[9][11] In Caki cells, cafestol-induced apoptosis is mediated by the activation of caspases, upregulation of pro-apoptotic proteins (Bim, Bax), and downregulation of anti-apoptotic proteins (c-FLIP, Bcl-2, Mcl-1, Bcl-xL).[1][2][10] This effect is also linked to the inhibition of STAT3 activation and the PI3K/Akt pathway.[1][2][10]

-

Leukemia: In various leukemia cell lines (HL60, K562), cafestol induces apoptosis, as indicated by increased caspase-3 cleavage.[1][2] It also promotes cell differentiation, shown by the increased expression of CD11b and CD15 markers.[1][2]

Anti-inflammatory Properties

Cafestol demonstrates significant anti-inflammatory activity by modulating key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, it inhibits the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in a dose-dependent manner.[3][5] This effect is attributed to the suppression of cyclooxygenase-2 (COX-2) expression.[3][12] The underlying mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK) pathway, specifically targeting ERK2 and MEK1, which in turn prevents the activation of the AP-1 transcription factor.[5]

Effects on Lipid Metabolism

The most well-documented systemic effect of cafestol is its ability to raise serum lipid levels.[1][3]

-

Hyperlipidemia: Consumption of cafestol leads to an increase in plasma levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triacylglycerols.[1][4][13] This effect is primarily attributed to cafestol.[13]

-

Mechanism of Action: The hypercholesterolemic effect is not due to increased cholesterol synthesis. Instead, cafestol acts as an agonist for the farnesoid X receptor (FXR) and pregnane X receptor (PXR).[3][5] Activation of these nuclear receptors suppresses the expression of key enzymes in the bile acid synthesis pathway, such as sterol 27-hydroxylase and cholesterol 7 alpha-hydroxylase.[1][3][14] The resulting decrease in bile acid synthesis leads to a downregulation of hepatic LDL receptor activity and an increase in serum cholesterol.[1][3][14][15] In human hepatoma (HepG2) cells, cafestol was shown to decrease the binding, uptake, and degradation of LDL without affecting LDL receptor mRNA levels, suggesting a post-transcriptional regulatory mechanism.[3][15]

Antidiabetic Properties

Emerging evidence from cellular and animal models suggests that cafestol possesses antidiabetic properties, potentially contributing to the inverse association between coffee consumption and the risk of type 2 diabetes.[16][17]

-

Glucose Metabolism: In KKAy mice, a model for type 2 diabetes, a 10-week treatment with cafestol significantly lowered fasting blood glucose and glucagon levels while improving insulin sensitivity.[17][18]

-

Insulin Secretion: Cafestol potentiates glucose-stimulated insulin secretion from pancreatic beta cells and increases glucose uptake in human muscle cells.[16][17] In isolated islets from KKAy mice, cafestol treatment enhanced insulin secretory capacity.[17]

Hepatoprotective and Liver-Related Effects

Cafestol exhibits a dual role in the liver.

-

Hepatoprotection: It activates the Keap1/Nrf2/ARE signaling pathway, which is crucial for protecting liver cells against oxidative stress by inducing the expression of phase II detoxifying enzymes like glutathione-S-transferase.[2][3][5] This mechanism may contribute to the chemopreventive effects of coffee diterpenes.[5]

-

Liver Enzyme Elevation: Paradoxically, consumption of cafestol and kahweol is associated with an elevation in serum levels of the liver enzyme alanine aminotransferase (ALT), which can be an indicator of hepatocyte injury.[4][13][19]

Neuroprotective Activity

In models of Parkinson's disease, cafestol has shown neuroprotective benefits. This protection is mediated through the activation of the Nrf2 pathway, which helps defend against oxidative stress, a key factor in neurodegenerative diseases.[5]

Anti-angiogenic Activity

Cafestol inhibits angiogenesis, the formation of new blood vessels, which is critical for tumor growth. In human umbilical vein endothelial cells (HUVECs), cafestol inhibits proliferation, migration, and tube formation.[5] This anti-angiogenic effect is potentially mediated by decreasing the phosphorylation of Focal Adhesion Kinase (FAK) and Akt.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological effects of cafestol and its derivatives.

Table 1: Anticancer Effects of Cafestol and this compound in vitro

| Cell Line(s) | Compound(s) | Concentration | Key Quantitative Effects | Reference(s) |

|---|---|---|---|---|

| Renal Cancer (ACHN, Caki-1) | Kahweol Acetate + Cafestol | 30 µM (each) | Synergistically inhibited cell proliferation to a degree comparable to 100 µM of each compound alone. Rapidly inhibited Akt and ERK phosphorylation. | [11] |

| Prostate Cancer (PC-3, DU145, LNCaP) | Kahweol Acetate + Cafestol | Dose-dependent | Synergistically inhibited proliferation and migration (Combination Index <1). | [9] |

| HUVECs (Endothelial Cells) | Cafestol | 5-20 µM | Inhibited migration and tube formation. | [3] |

| HUVECs (Endothelial Cells) | Cafestol | 20-80 µM | Inhibited cell proliferation in a dose-dependent manner. 20 µM significantly inhibited FAK and Akt phosphorylation. | [3] |

| HepG2 (Hepatoma) | Cafestol | 10 µg/mL | Decreased LDL uptake by 19%. | [15] |

| HepG2 (Hepatoma) | Cafestol | 20 µg/mL | Decreased LDL binding by 17%; decreased LDL degradation by 20-30%. |[15] |

Table 2: Effects of Cafestol on Lipid Metabolism and Liver Enzymes in Humans

| Study Population | Daily Dose | Duration | Effect on Total Cholesterol | Effect on LDL Cholesterol | Effect on Triacylglycerols | Effect on Alanine Aminotransferase (ALT) | Reference(s) |

|---|---|---|---|---|---|---|---|

| Healthy Volunteers (n=7) | 8 g fine coffee grounds | 3 weeks | ↑ 0.65 mmol/L | - | - | ↑ 18 U/L | [4] |

| Healthy Males (n=10) | 61-64 mg pure cafestol | 28 days | ↑ 0.79 mmol/L | ↑ 0.57 mmol/L | ↑ 0.65 mmol/L | ↑ 18 U/L | [13] |

| Healthy Males (n=10) | 60 mg cafestol + 48-54 mg kahweol | 28 days | ↑ an additional 0.23 mmol/L vs. cafestol alone | ↑ an additional 0.23 mmol/L vs. cafestol alone | ↑ an additional 0.09 mmol/L vs. cafestol alone | ↑ an additional 35 U/L vs. cafestol alone |[13] |

Table 3: Antidiabetic Effects of Cafestol in KKAy Mice

| Treatment Group | Duration | Effect on Fasting Plasma Glucose | Effect on Fasting Glucagon | Effect on Insulin Sensitivity | Effect on Insulin Secretion (from isolated islets) | Reference(s) |

|---|---|---|---|---|---|---|

| High-dose Cafestol (1.1 mg/day) | 10 weeks | ↓ 28-30% vs. control | ↓ 20% vs. control | ↑ 42% vs. control | ↑ 75-87% vs. control | [17][18] |

| Low-dose Cafestol (0.4 mg/day) | 10 weeks | ↓ 28-30% vs. control | - | - | ↑ 75-87% vs. control |[17][18] |

Key Experimental Protocols

The following sections describe generalized protocols for experiments commonly used to assess the biological activities of this compound.

Cell Culture and Proliferation Assay (WST-1/MTT)

This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Culture: Human cancer cells (e.g., PC-3, Caki-1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM) dissolved in a suitable solvent like DMSO (final DMSO concentration should be <0.1%).

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: After incubation, 10 µL of a cell proliferation reagent (like WST-1 or MTT) is added to each well. The plate is incubated for 1-4 hours. The formation of formazan dye, which is proportional to the number of viable cells, is quantified by measuring the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the extent of apoptosis induced by this compound.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound as described for the proliferation assay. Both floating and adherent cells are collected after treatment.

-

Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) is quantified using appropriate software.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of proteins within key signaling pathways (e.g., Akt, ERK).

-

Protein Extraction: After treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-Bcl-2, anti-caspase-3).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software. The expression of target proteins is typically normalized to a loading control like β-actin or GAPDH.

In Vivo Tumor Xenograft Study

This protocol assesses the antitumor efficacy of this compound in an animal model.

-

Animal Model: Immunocompromised mice (e.g., SCID or BALB/c-nude mice) are used.[1][2]

-

Tumor Cell Implantation: Human cancer cells (e.g., DU-145 prostate cancer cells) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of each mouse.[1][2]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives oral administration of this compound and/or kahweol acetate, while the control group receives the vehicle.[9]

-

Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²)/2. The body weight and general health of the mice are also monitored.

-

Endpoint: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further histological or molecular analysis.

-

Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume and weight in the treatment group to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental designs provide a clearer understanding of the compound's action and evaluation.

Caption: Anticancer signaling pathways modulated by cafestol and its acetate.

Caption: Proposed mechanism for cafestol-induced hyperlipidemia.

References

- 1. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of cafestol and kahweol from coffee grounds on serum lipids and serum liver enzymes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Possible mechanisms underlying the cholesterol-raising effect of the coffee diterpene cafestol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Coffee diterpenes kahweol acetate and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. The Association between Cafestol and Cardiovascular Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.wur.nl [research.wur.nl]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

- 16. Acute effects of the coffee diterpene cafestol on glucose metabolism in non-diabetic subjects with abdominal obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cafestol, a Bioactive Substance in Coffee, Has Antidiabetic Properties in KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ‘Cafestol’, a bioactive substance found in coffee, could help delay onset of Type-2 diabetes | Health [hindustantimes.com]

- 19. Coffee bean extracts rich and poor in kahweol both give rise to elevation of liver enzymes in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Cafestol Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafestol acetate, a derivative of the diterpene cafestol, is a naturally occurring compound found predominantly in coffee beans. Its discovery and isolation have led to significant interest within the scientific community due to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, natural sources, and detailed experimental protocols for investigating its biological effects. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Discovery and Natural Sources

The journey to understanding this compound begins with its parent compound, cafestol. While cafestol has been known for some time as a constituent of coffee, the specific isolation and identification of its acetylated form, this compound, along with other esters like cafestol palmitate, were significantly advanced by the work of Lam et al. in 1982.[1] Their research focused on identifying the components in green coffee beans responsible for inducing the activity of glutathione S-transferase (GST), a key enzyme in detoxification pathways.

Initial Isolation

The initial isolation of cafestol esters was achieved from green coffee beans. The process involved extraction with petroleum ether, followed by a series of chromatographic separations. This multi-step purification process was crucial in separating the individual diterpene esters from the complex lipid fraction of the coffee bean.[1]

Natural Abundance

Cafestol and its esters, including this compound, are primarily found in the unsaponifiable lipid fraction of coffee beans. The concentration of these diterpenes can vary significantly depending on the coffee species, geographical origin, and the method of brewing. Unfiltered coffee beverages, such as French press, Turkish, and Scandinavian boiled coffee, contain the highest concentrations of cafestol and its derivatives. In contrast, paper-filtered coffee contains negligible amounts, as the filter paper effectively retains these lipophilic compounds. A typical bean of Coffea arabica contains approximately 0.4% to 0.7% cafestol by weight.[2]

Quantitative Data

The concentration of cafestol and its related compounds varies across different coffee preparations. The following tables summarize the quantitative data available in the literature.

Table 1: Cafestol Content in Various Coffee Brews

| Coffee Preparation Method | Average Cafestol Content (mg per cup) | Reference |

| Scandinavian-style boiled | 7.2 | [3] |

| Turkish-style | 5.3 | [3] |

| French press | Not explicitly quantified, but high | [2] |

| Espresso | 1.0 | [3] |

| Drip-filtered | Negligible | [2][3] |

| Instant | Negligible | [3] |

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 81760-48-7 | [4] |

| Molecular Formula | C₂₂H₃₀O₄ | [4] |

| Molecular Weight | 358.48 g/mol | [4] |

| Appearance | White Crystal Powder | [4] |

| Melting Point | 163.5-165°C | [4] |

| Solubility | Insoluble in water; Soluble in DMSO (>100 mg/mL), ethyl acetate, acetone, chloroform | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cell Proliferation Assay

This protocol is used to determine the effect of this compound on the growth of cancer cells.

-

Cell Seeding: Seed human renal cancer cells (e.g., ACHN or Caki-1) in 12-well plates at a density of 5 x 10⁴ cells/well in RPMI medium containing 10% Fetal Bovine Serum (FBS).

-

Treatment: After allowing the cells to adhere overnight, treat them with predetermined concentrations of this compound (e.g., 10 µM, 30 µM) or a vehicle control (e.g., DMSO) for 24 and 48 hours.

-

Cell Counting: Following incubation, harvest the cells by trypsinization and count the cell numbers using a hemocytometer.

-

Data Analysis: Compare the number of cells in the treated groups to the vehicle control to determine the inhibition of cell proliferation.[5]

Cell Migration Assay (Transwell Method)

This assay assesses the ability of this compound to inhibit cancer cell migration.

-

Chamber Preparation: Use transwell plates with 8.0-µm pore size inserts for 24-well plates.

-

Cell Seeding: Seed 1 x 10⁴ ACHN or Caki-1 cells in the upper chamber of the transwell inserts with RPMI medium containing 0.1% FBS.

-

Chemoattractant and Treatment: Fill the lower compartment with RPMI medium containing 10% FBS (as a chemoattractant) and the desired concentrations of this compound.

-

Incubation: Incubate the plates for 12 hours at 37°C in a 5% CO₂ incubator.

-

Fixation and Staining:

-

After incubation, fix the cells on the filter with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10 minutes.

-

Gently remove the non-migrated cells from the top of the filter with a cotton swab.

-

Stain the migrated cells on the underside of the filter with 0.1% crystal violet for 20 minutes.

-

-

Quantification: Photograph the stained filter and count the number of migrated cells in several random microscopic fields to determine the extent of migration inhibition.[5]

Western Blot Analysis of Akt Phosphorylation

This protocol details the detection of changes in the phosphorylation status of the Akt protein, a key signaling molecule.

-

Cell Treatment and Lysis:

-

Treat cells (e.g., human renal cancer cells) with this compound for the desired time and concentrations.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.[6][7][8][9]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Preparation:

-

Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask and treat with this compound.

-

Collect both floating (apoptotic) and adherent (trypsinized) cells.

-

-

Staining:

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

-

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the enzymatic activity of GST.

-

Reaction Principle: The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), which results in an increase in absorbance at 340 nm.[11][12]

-

Reagent Preparation:

-

Assay Buffer: Phosphate buffered saline (PBS), pH 6.5.

-

CDNB Solution: 100 mM in ethanol.

-

GSH Solution: 100 mM in water.

-

-

Assay Procedure:

-

Prepare an assay cocktail containing PBS, CDNB, and GSH.

-

Add the assay cocktail to a cuvette and incubate at 30°C for 5 minutes to equilibrate.

-

Add the cell lysate or purified enzyme sample to the cuvette and mix.

-

Measure the increase in absorbance at 340 nm for 5 minutes.

-

-

Calculation: Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the CDNB-GSH conjugate.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental procedures related to this compound research.

Conclusion

This compound stands out as a promising natural compound with a wide array of biological activities. Its presence in a globally consumed beverage like coffee makes it a subject of continuous research. This technical guide has provided an in-depth look at its discovery, natural sources, and the experimental protocols necessary for its study. The presented quantitative data and visual representations of its mechanisms of action are intended to equip researchers with the foundational knowledge required to further explore the therapeutic potential of this compound in drug development and biomedical research.

References

- 1. scispace.com [scispace.com]

- 2. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 3. Protective effect of cafestol against doxorubicin-induced cardiotoxicity in rats by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. Anti-proliferative and anti-migratory properties of coffee diterpenes kahweol acetate and cafestol in human renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

Cafestol Acetate: A Technical Guide to its Role in Coffee Chemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafestol acetate, a diterpenoid ester found in the lipid fraction of coffee beans, is a subject of growing interest within the scientific community. Structurally similar to the well-studied cafestol, this molecule's impact on coffee chemistry and its distinct biological activities are areas of active investigation. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, analytical methodologies for its quantification, and its known roles in significant signaling pathways. Particular emphasis is placed on its comparative effects with cafestol, offering a nuanced perspective for researchers in pharmacology and natural product chemistry.

Introduction

Coffee, one of the world's most consumed beverages, is a complex matrix of thousands of chemical compounds. Among these, the diterpenes cafestol and kahweol are well-known for their physiological effects, including their impact on cholesterol metabolism and their anti-carcinogenic properties. This compound, an acetylated form of cafestol, is also present in coffee, primarily in its unroasted, green state. While much of the existing research has focused on the free-form diterpenes, understanding the chemistry and biological activity of their esterified forms, such as this compound, is crucial for a complete picture of coffee's health effects and for the potential development of new therapeutic agents. This guide synthesizes the current knowledge on this compound, providing a technical resource for the scientific community.

Chemical Properties and Structure

This compound is a pentacyclic diterpenoid with the molecular formula C22H30O4 and a molecular weight of 358.47 g/mol . Its structure consists of a kaurane skeleton with a furan ring and an acetate group esterified at the C-17 position. This esterification makes this compound more lipophilic than its parent compound, cafestol.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H30O4 | --INVALID-LINK-- |

| Molecular Weight | 358.47 g/mol | --INVALID-LINK-- |

| CAS Number | 81760-48-7 | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and ethanol | LKT Labs |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Analytical Methodologies

The quantification of intact this compound in coffee presents a challenge due to its ester linkage, which is susceptible to hydrolysis during traditional diterpene analysis that often involves saponification. Direct analysis methods are therefore required for accurate quantification.

Extraction of Intact this compound

A protocol for the extraction of diterpene esters, which can be adapted for this compound, involves a liquid-liquid extraction without a saponification step.

Experimental Protocol: Extraction of Intact Diterpene Esters from Coffee Brew

-

Sample Preparation: Heat 2.5 mL of the coffee brew to 60°C.

-

Liquid-Liquid Extraction:

-

Add 5 mL of diethyl ether to the heated coffee brew.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to separate the phases.

-

Carefully collect the upper organic (diethyl ether) phase.

-

Repeat the extraction on the aqueous phase with an additional 5 mL of diethyl ether.

-

-

Washing and Drying:

-

Combine the two organic extracts.

-

Wash the combined extract with 5 mL of a 2 M NaCl solution.

-

Dry the organic phase under a gentle stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried extract in a suitable volume of methanol or the mobile phase for HPLC analysis.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a suitable method for the quantification of this compound. A validated method for the analysis of total cafestol and kahweol uses a this compound standard, indicating its suitability for direct analysis.

Experimental Protocol: HPLC-DAD Analysis of this compound

-

Instrumentation: HPLC system equipped with a quaternary pump, autosampler, and DAD.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with acetonitrile/water (55:45, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Diode-Array Detector monitoring at 220 nm.

-

Quantification: Based on a calibration curve prepared with a certified this compound standard.

Note: While a specific validated method for intact this compound in coffee without a preceding saponification step is not extensively detailed in the reviewed literature, the above protocol, based on methods for related compounds, provides a strong starting point for method development.

Quantitative Data

Quantitative data specifically for this compound in coffee is limited, as most studies measure the total cafestol content after hydrolysis of its ester forms. However, the presence of this compound has been confirmed, particularly in green coffee beans. The concentration of diterpene esters is known to be influenced by the coffee species, roasting process, and brewing method. Unfiltered coffee beverages generally contain higher levels of diterpenes and their esters.

Table 2: Reported Concentrations of Cafestol in Various Coffee Brews (Total Cafestol after Hydrolysis)

| Coffee Brew Type | Cafestol Concentration (mg/cup) | Source |

| Scandinavian Boiled | 7.2 | [1] |

| Turkish Style | 5.3 | [1] |

| French Press | 3.5 | [2] |

| Espresso | 1.0 | [1] |

| Drip Filtered | Negligible | [1] |

| Instant | Negligible | [1] |

It is important to note that these values represent the total cafestol content and not specifically this compound. Further research is needed to quantify the intact this compound in various coffee preparations.

Biological Activity and Signaling Pathways

The biological activities of this compound are often studied in conjunction with kahweol acetate or inferred from the activities of its parent compound, cafestol. Key areas of its biological impact include cancer cell proliferation and the modulation of nuclear receptor signaling.

Anti-Cancer Activity and the PI3K/Akt Signaling Pathway

This compound, in combination with kahweol acetate, has been shown to synergistically inhibit the proliferation and migration of prostate and renal cancer cells.[3][4] One of the key mechanisms underlying this effect is the inhibition of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[4]

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Cafestol has been shown to inhibit the phosphorylation of Akt, a key downstream effector in this pathway, thereby inducing apoptosis in cancer cells.

Experimental Workflow: Analysis of Akt Phosphorylation by Western Blot

The following diagram illustrates a typical workflow to investigate the effect of this compound on the PI3K/Akt pathway.

Modulation of Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) Signaling

Cafestol is a known agonist for the nuclear receptors FXR and PXR, which are key regulators of cholesterol homeostasis and xenobiotic metabolism.[5] It is highly probable that this compound also interacts with these receptors, either directly or after hydrolysis to cafestol in vivo.

Activation of FXR by cafestol in the intestine leads to the induction of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans). FGF15 then travels to the liver and suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This disruption in bile acid homeostasis is a proposed mechanism for the cholesterol-elevating effects of unfiltered coffee.

The following diagram illustrates the signaling pathway of cafestol as an agonist for FXR and PXR.

Conclusion and Future Directions

This compound is an important component of coffee's chemical profile with significant, though still not fully elucidated, biological activities. Its structural similarity to cafestol suggests shared mechanisms of action, particularly in the modulation of the PI3K/Akt and FXR/PXR signaling pathways. However, the influence of the acetate group on its absorption, metabolism, and potency requires further investigation.

Future research should focus on:

-

Developing and validating specific analytical methods for the direct quantification of intact this compound in various coffee products.

-

Conducting comparative studies to delineate the differences in biological activity between cafestol and this compound.

-

Investigating the in vivo pharmacokinetics and metabolism of this compound to understand its bioavailability and transformation.

A deeper understanding of this compound will not only enhance our knowledge of coffee's complex effects on human health but also open avenues for its potential application in drug development, particularly in the areas of oncology and metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Method Validation for Cafestol and Kahweol Quantification in Coffee Brews by HPLC-DAD | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Anti-inflammatory Potential of Cafestol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafestol acetate, a derivative of the coffee diterpene cafestol, is emerging as a compound of significant interest in the field of inflammation research. Exhibiting a range of biological activities, its anti-inflammatory properties are of particular note. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its molecular mechanisms of action, relevant signaling pathways, and the experimental methodologies employed in its investigation. Quantitative data from key studies are summarized, and signaling pathways are visually represented to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a multitude of diseases, including cardiovascular disease, cancer, and autoimmune disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Cafestol, a diterpenoid compound found in unfiltered coffee, and its acetylated form, this compound, have demonstrated promising anti-inflammatory activities in various in vitro and in vivo models.[1][2] This guide delves into the technical details of these effects.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of cafestol and its derivatives are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Cafestol has been shown to inhibit the activation of NF-κB in a dose-dependent manner in lipopolysaccharide (LPS)-activated macrophages.[2] This inhibition is achieved by preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus.[1] The inhibition of IκB kinase (IKK), the enzyme responsible for phosphorylating IκB, is a key mechanism in this process.[1][2]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38, plays a critical role in cellular responses to external stressors, including inflammation. Cafestol has been identified as an inhibitor of the MAPK pathway. Specifically, it has been shown to directly inhibit the enzymatic activity of ERK2, while not affecting ERK1, p38, or JNK.[1][3] This targeted inhibition of ERK2 can block the activation of the downstream transcription factor AP-1, which is involved in the expression of inflammatory genes like COX-2.[1] In vascular endothelial cells subjected to cyclic strain, cafestol inhibited the phosphorylation of ERK and p38 MAPK.[4][5]

Downregulation of Pro-inflammatory Mediators

A direct consequence of the inhibition of the NF-κB and MAPK pathways is the reduced production of various pro-inflammatory molecules. Studies have demonstrated that cafestol and this compound significantly suppress the synthesis of:

-

Prostaglandin E2 (PGE2): This is achieved through the downregulation of cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels.[1]

-

Nitric Oxide (NO): The expression of inducible nitric oxide synthase (iNOS) is also inhibited, leading to decreased NO production.[1]

-

Pro-inflammatory Cytokines and Chemokines: Cafestol has been shown to inhibit the secretion of interleukin-8 (IL-8), intercellular adhesion molecule-1 (ICAM-1), and monocyte chemoattractant protein-1 (MCP-1) in vascular endothelial cells.[4][6]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of cafestol. It is important to note that many studies focus on cafestol, the parent compound of this compound. The acetate form is expected to have similar, if not enhanced, bioactivity due to increased lipophilicity.

Table 1: Inhibition of Pro-inflammatory Mediators by Cafestol

| Cell Line | Inducer | Mediator | Compound | Concentration | % Inhibition | Reference |

| RAW 264.7 Macrophages | LPS | PGE2 | Cafestol | Dose-dependent | Significant | [1] |

| RAW 264.7 Macrophages | LPS | NO | Cafestol | Dose-dependent | Significant | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cyclic Strain | IL-8 | Cafestol | 3-10 µM | Significant | [4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cyclic Strain | ICAM-1 | Cafestol | 3-10 µM | Significant | [4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cyclic Strain | MCP-1 | Cafestol | 3-10 µM | Significant | [4] |

Table 2: Effects of Cafestol on Signaling Pathway Components

| Cell Line | Inducer | Target | Compound | Concentration | Effect | Reference |

| RAW 264.7 Macrophages | LPS | IKK Activation | Cafestol | 0.5-10 µM | Inhibition | [2] |

| RAW 264.7 Macrophages | LPS | c-Jun Translocation | Cafestol | 25-100 µM | Inhibition | [1] |

| RAW 264.7 Macrophages | - | ERK2 Activity | Cafestol | - | Direct Inhibition | [1][3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cyclic Strain | ERK Phosphorylation | Cafestol | - | Inhibition | [4][5] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cyclic Strain | p38 MAPK Phosphorylation | Cafestol | - | Inhibition | [4][5] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions involved in the anti-inflammatory effects of this compound, the following diagrams have been generated using the DOT language.

Caption: this compound Inhibition of the NF-κB Signaling Pathway.

Caption: Modulation of the MAPK Signaling Pathway by this compound.

Caption: General Experimental Workflow for Studying this compound's Anti-inflammatory Effects.

Experimental Protocols

The following provides a generalized methodology for key experiments cited in the literature. Specific details may vary between studies.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 and Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of cafestol or this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Western Blot Analysis

-

Purpose: To determine the protein expression levels of key signaling molecules (e.g., IκB, phosphorylated ERK, phosphorylated p38) and inflammatory enzymes (e.g., COX-2, iNOS).

-

Methodology:

-

Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the concentration of secreted cytokines and chemokines (e.g., PGE2, IL-8, MCP-1) in the cell culture supernatant.

-

Methodology:

-

Commercially available ELISA kits are used according to the manufacturer's instructions.

-

Briefly, cell culture supernatants are added to microplate wells pre-coated with a capture antibody specific for the target molecule.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate solution is then added, and the resulting colorimetric reaction is measured using a microplate reader at a specific wavelength.

-

The concentration of the target molecule is determined by comparison to a standard curve.

-

Nitric Oxide (NO) Assay (Griess Assay)

-

Purpose: To measure the production of nitric oxide by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Methodology:

-

The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the cell culture supernatant.

-

The mixture is incubated at room temperature to allow for a colorimetric reaction.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

The nitrite concentration is calculated from a sodium nitrite standard curve.

-

Real-Time Polymerase Chain Reaction (RT-PCR)

-

Purpose: To measure the mRNA expression levels of pro-inflammatory genes (e.g., COX-2, iNOS).

-

Methodology:

-

Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol).

-

The RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

Real-time PCR is performed using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

-

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties through the targeted inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. The available data, primarily from in vitro studies on its parent compound cafestol, strongly support its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

Future research should focus on:

-

In vivo studies: To confirm the anti-inflammatory efficacy and determine the pharmacokinetic and safety profiles of this compound in animal models of inflammatory diseases.

-

Direct comparative studies: To evaluate the relative potency of this compound compared to cafestol and other known anti-inflammatory drugs.

-

Structure-activity relationship (SAR) studies: To synthesize and screen derivatives of this compound to identify compounds with enhanced anti-inflammatory activity and improved drug-like properties.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound in the management of inflammatory conditions.

References

- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cafestol, a coffee-specific diterpene, is a novel extracellular signal-regulated kinase inhibitor with AP-1-targeted inhibition of prostaglandin E2 production in lipopolysaccharide-activated macrophages. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Cafestol Inhibits Cyclic-Strain-Induced Interleukin-8, Intercellular Adhesion Molecule-1, and Monocyte Chemoattractant Protein-1 Production in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cafestol Inhibits Cyclic-Strain-Induced Interleukin-8, Intercellular Adhesion Molecule-1, and Monocyte Chemoattractant Protein-1 Production in Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Association between Cafestol and Cardiovascular Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Anticancer Potential of Cafestol Acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the anticancer potential of cafestol acetate, a diterpenoid found in coffee. Synthesizing current research, this document offers a comprehensive resource for researchers, scientists, and drug development professionals. It details the mechanisms of action, key signaling pathways, experimental protocols, and quantitative data associated with this compound's effects on various cancer models.

Introduction

This compound, a derivative of the coffee diterpene cafestol, has emerged as a promising natural compound with notable anticancer properties.[1] Extensive research has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and suppress tumor growth in various cancer types. This guide delves into the molecular mechanisms underlying these effects and provides practical information for researchers investigating its therapeutic potential.

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes involved in cancer progression.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade. Cafestol has been shown to down-regulate anti-apoptotic proteins such as Bcl-2, Bcl-xL, Mcl-1, and c-FLIP, while up-regulating pro-apoptotic proteins like Bax and Bim.[2][3] This shift in the balance between pro- and anti-apoptotic factors leads to the activation of caspases, the executioner enzymes of apoptosis, ultimately resulting in cancer cell death.[2][3]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[1] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their division and growth. The arrest is often associated with the modulation of cell cycle regulatory proteins.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Cafestol and its derivatives have demonstrated anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[4] This effect is partly attributed to the downregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[4]

Key Signaling Pathways Modulated by this compound

This compound's anticancer effects are mediated through its interaction with several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, promoting tumor progression. Cafestol has been shown to suppress the PI3K/Akt pathway, leading to the downstream inhibition of pro-survival signals and the induction of apoptosis.[2][5]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers. This compound has been found to inhibit the activation of STAT3, leading to the downregulation of its target genes involved in tumor progression, including anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2][3]

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Impact of Cafestol Acetate on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of cafestol acetate and its closely related parent compound, cafestol, on key cellular signaling pathways. The information presented herein is curated from peer-reviewed scientific literature to support research and development endeavors. This document summarizes quantitative data, outlines detailed experimental methodologies, and provides visual representations of the affected signaling cascades.

Executive Summary

Cafestol, a diterpene found in coffee, and its acetylated form, this compound, have demonstrated significant biological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory properties. These compounds exert their effects by modulating a variety of cellular signaling pathways crucial for cell proliferation, apoptosis, inflammation, and stress response. This guide focuses on the molecular mechanisms of action, providing a technical overview of the interactions between cafestol/cafestol acetate and pathways such as PI3K/Akt, MAPK/ERK, STAT3, NF-κB, Nrf2, and LKB1/AMPK/ULK1. The provided data and protocols aim to facilitate further investigation into the therapeutic potential of these natural compounds.

Quantitative Data Summary

The following tables summarize the quantitative effects of cafestol and this compound on various cell lines and molecular targets as reported in the literature. These tables are designed for easy comparison of dose-dependent effects and experimental conditions.

Table 1: Anti-proliferative and Cytotoxic Effects

| Compound | Cell Line | Assay | Effect | Concentration / IC50 | Reference |

| Cafestol | HNSCC (SCC25, CAL27, FaDu) | CCK-8 | Dose-dependent inhibition of cell viability | IC50: 49.8-72.7 μM | [1] |

| Cafestol | Renal Carcinoma (Caki) | DNA Fragmentation | Induction of apoptosis | 10–40 μM | [2][3] |

| Cafestol | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | Inhibition of proliferation | 20–80 μM | [3] |

| This compound (in combination with Kahweol Acetate) | Prostate Cancer (LNCaP, PC-3, DU145) | Proliferation Assay | Synergistic inhibition of proliferation | Combination Index <1 | [4] |

| This compound (in combination with Kahweol Acetate) | Renal Cancer (ACHN, Caki-1) | Proliferation Assay | Synergistic inhibition of proliferation | 30 µM each | [5] |

Table 2: Effects on Signaling Pathway Components

| Compound | Cell Line | Pathway | Target Protein | Effect | Concentration | Reference |

| Cafestol | Renal Carcinoma (Caki) | PI3K/Akt | Akt | Inhibition of phosphorylation | Not specified | [2][6] |

| Cafestol | HUVECs | MAPK | ERK, p38 | Inhibition of cyclic-strain-induced phosphorylation | 10 μM | [7][8] |

| Cafestol | LPS-stimulated Macrophages (RAW264.7) | MAPK/AP-1 | ERK2 | Direct inhibition of enzyme activity | 25-100 μM | [3][9] |

| This compound (with Kahweol Acetate) | Renal Cancer (ACHN, Caki-1) | Akt/ERK | Akt, ERK | Inhibition of phosphorylation | 30 µM each | [5] |

| Cafestol | Colon Cancer (HCT116) | LKB1/AMPK/ULK1 | LKB1, AMPK, ULK1 | Increased phosphorylation | Not specified | [10] |

| Cafestol | Doxorubicin-treated Rats | Nrf2 | Nrf2, HO-1, NQO-1 | Enhanced gene and protein expression | 5 mg/kg/day | [11] |

| Cafestol | LPS-stimulated Macrophages (RAW264.7) | NF-κB | IκB degradation | Prevention | Not specified | [12] |

Core Signaling Pathways and Mechanisms of Action

This compound and cafestol modulate several interconnected signaling pathways that are fundamental to cellular homeostasis and disease progression.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival cascade that is often dysregulated in cancer. Cafestol has been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis. In renal carcinoma cells, cafestol suppresses Akt phosphorylation, which in turn down-regulates anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[2][3][6] This inhibition contributes significantly to its anti-cancer effects.

Caption: this compound inhibits the PI3K/Akt pathway by suppressing Akt phosphorylation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are key regulators of cell growth, differentiation, and stress responses. Cafestol has been identified as a novel inhibitor of ERK2.[9] In LPS-stimulated macrophages, it directly reduces ERK2 activity, which in turn blocks the translocation of the c-Jun component of the AP-1 transcription factor, leading to reduced production of inflammatory mediators like prostaglandin E2 (PGE2).[3][9] In vascular endothelial cells, cafestol also attenuates cyclic-strain-induced phosphorylation of ERK and p38.[7][8]

Caption: this compound directly inhibits ERK2, disrupting the MAPK signaling cascade.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes cell proliferation and survival and is often constitutively active in cancer cells. The combined treatment of kahweol acetate and cafestol has been shown to inhibit STAT3 activation in renal and prostate cancer cells.[6][13] This leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, contributing to the induction of apoptosis.[6]

Caption: this compound inhibits the activation of the STAT3 transcription factor.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor in the inflammatory response. In LPS-activated macrophages, cafestol has been shown to block the activation of NF-κB.[12] It achieves this by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action suppresses the expression of pro-inflammatory genes like iNOS and COX-2.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Cafestol, a coffee-specific diterpene, induces apoptosis in renal carcinoma Caki cells through down-regulation of anti-apoptotic proteins and Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coffee diterpenes kahweol acetate and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cafestol Inhibits Cyclic-Strain-Induced Interleukin-8, Intercellular Adhesion Molecule-1, and Monocyte Chemoattractant Protein-1 Production in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cafestol Inhibits Cyclic-Strain-Induced Interleukin-8, Intercellular Adhesion Molecule-1, and Monocyte Chemoattractant Protein-1 Production in Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cafestol, a coffee-specific diterpene, is a novel extracellular signal-regulated kinase inhibitor with AP-1-targeted inhibition of prostaglandin E2 production in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cafestol inhibits colon cancer cell proliferation and tumor growth in xenograft mice by activating LKB1/AMPK/ULK1-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effect of cafestol against doxorubicin-induced cardiotoxicity in rats by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The cholesterol-raising factor from coffee beans, cafestol, as an agonist ligand for the farnesoid and pregnane X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kahweol and Cafestol on Several Cancer | Encyclopedia MDPI [encyclopedia.pub]

Preliminary Studies on the Neuroprotective Effects of Cafestol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research into the neuroprotective properties of cafestol and its acetate ester. While direct research on cafestol acetate in neuroprotection is nascent, this document synthesizes findings from studies on cafestol, a structurally related coffee diterpene, and the known biological roles of acetate. The guide details the molecular mechanisms, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Core Neuroprotective Mechanisms

Preliminary evidence suggests that cafestol exerts neuroprotective effects through a multi-targeted approach, primarily involving the reduction of oxidative stress and neuroinflammation, modulation of programmed cell death (apoptosis), and regulation of key kinase signaling pathways. The acetate moiety may contribute to these effects through epigenetic modulation and by serving as an energy substrate.

Attenuation of Oxidative Stress and Neuroinflammation

Cafestol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary cellular defense mechanism against oxidative stress.[1][2] By activating Nrf2, cafestol enhances the expression of antioxidant enzymes like glutathione-S-transferase.[1] Furthermore, cafestol exhibits potent anti-inflammatory properties by inhibiting key mediators of the inflammatory response. In macrophage models, it has been shown to inhibit ERK2 and MEK1, leading to a decrease in the production of cyclooxygenase-2 (COX-2).[1] Studies also indicate that cafestol and the related compound kahweol can prevent the activation of NF-κB, a critical transcription factor that governs the expression of pro-inflammatory genes.[3] Acetate supplementation has independently been shown to reduce neuroinflammation by decreasing the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in the brain.[4][5]

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in neurodegenerative diseases. Cafestol has been found to induce apoptosis in cancer cell lines, and the underlying mechanisms are relevant to neuroprotection.[1] It modulates the delicate balance of the Bcl-2 family of proteins, down-regulating anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1.[1][6] This shift promotes the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases, such as caspase-3.[1][6] In-silico studies further support that cafestol can bind strongly to Bcl-2 and the pro-apoptotic protein Bax, potentially inhibiting Bcl-2's anti-apoptotic function while promoting Bax's activity.[7]

Regulation of Kinase Signaling: The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Multiple studies have demonstrated that cafestol acts as an inhibitor of this pathway.[1][6][8] In the context of cancer, this inhibition is a primary mechanism for inducing apoptosis.[6] While the PI3K/Akt pathway is often considered neuroprotective, its chronic activation can be detrimental. By modulating this pathway, cafestol may help restore cellular homeostasis. The combination of cafestol with other PI3K inhibitors has been shown to synergistically enhance apoptosis, highlighting the significance of this mechanism.[6]

Quantitative Data Presentation

The following tables summarize quantitative data from relevant in vitro and in vivo studies.

Table 1: Summary of In Vitro Studies on Cafestol

| Compound | Cell Line | Concentration | Key Finding | Reference |

|---|---|---|---|---|

| Cafestol | Human Umbilical Vein Endothelial Cells (HUVECs) | 5–20 µM | Clearly inhibited cell migration and tube formation. | [3] |

| Cafestol | HUVECs | 20–80 µM | Inhibited cell proliferation in a dose-dependent manner. | [3] |

| Cafestol | HUVECs | 20 µM | Significantly inhibited FAK and Akt phosphorylation. | [3] |

| Cafestol | Urotensin II-induced HUVECs | 3–10 µM | Significantly inhibited Interleukin-8 (IL-8) secretion. | [3] |

| Cafestol | Human Renal Cancer Cells (ACHN and Caki-1) | 30 µM | In combination with kahweol acetate (30 µM), reduced the expression of CCR2, CCR5, and CCR6. | [9] |

| Cafestol | NIH3T3 Fibroblasts | Not specified | Markedly reduced H₂O₂-induced cytotoxicity, lipid peroxidation, and ROS production in a dose-dependent manner. |[10] |

Table 2: Summary of In Vivo Studies on Cafestol and Acetate

| Compound | Animal Model | Dosage & Duration | Key Finding | Reference |

|---|---|---|---|---|

| Cafestol | KKAy Mice (T2D model) | 0.4 mg/day & 1.2 mg/day for 10 weeks | Significantly reduced fasting blood glucose and glucagon; promoted insulin secretion and sensitivity. | [3] |

| Glyceryl Triacetate (to deliver acetate) | Rat (LPS-induced neuroinflammation) | 28-day regimen | Reduced IL-1β protein and mRNA levels to control levels. | [5] |

| Acetate | Rat (SPS-induced stress) | Not specified | Reduced neuroinflammation by decreasing the density of Iba1+ cells and IL-1β gene expression in the hippocampus. | [4] |

| Glyceryl Triacetate | Rat (LPS-induced neuroinflammation) | Daily treatment | Significantly reduced the percentage of reactive astrocytes and activated microglia by 40–50%. |[11] |

Experimental Protocols

This section details common methodologies used to assess the neuroprotective effects of compounds like this compound.

Cell Culture and Viability Assay

-

Cell Line: The human neuroblastoma SH-SY5Y cell line is a common model for in vitro neuroprotection studies.[12]

-

Culture Conditions: Cells are maintained in a standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates. After reaching desired confluency, they are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay for Cell Viability: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product. The formazan is then solubilized with a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader (typically at 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[12]

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The carboxy-H2DCFDA probe is a cell-permeable dye used to detect intracellular ROS.[13] Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS yields a highly fluorescent product.

-

Protocol:

-

Cells are cultured in plates suitable for fluorescence microscopy or a fluorescence plate reader.

-

After treatment with this compound and an oxidative stressor (e.g., H₂O₂), the cells are washed with a buffered saline solution.

-

A working solution of carboxy-H2DCFDA is added, and the cells are incubated in the dark.

-

The fluorescence intensity is measured using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~529 nm emission). A decrease in fluorescence in treated cells compared to controls indicates a reduction in ROS.[13]

-

DNA Damage Assessment (Comet Assay)

-

Principle: The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.[10]

-

Protocol:

-

Following treatment, cells are harvested and suspended in low-melting-point agarose.

-

This cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

-

The slides are immersed in a lysis buffer to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.

-

The slides undergo electrophoresis under alkaline conditions. Damaged DNA (containing fragments and breaks) migrates away from the nucleoid, forming a "comet tail."

-

After staining with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green), the comets are visualized by fluorescence microscopy and quantified using imaging software to measure the tail length and DNA content in the tail, which are proportional to the amount of DNA damage.[10]

-

Visualization of Core Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways influenced by cafestol and a general experimental workflow.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. Genetic Mechanisms of Coffee Extract Protection in a Caenorhabditis elegans Model of β-Amyloid Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of acetate supplementation on traumatic stress-induced behavioral impairments in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetate supplementation modulates brain histone acetylation and decreases interleukin-1β expression in a rat model of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cafestol, a coffee-specific diterpene, induces apoptosis in renal carcinoma Caki cells through down-regulation of anti-apoptotic proteins and Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential inhibitory action of cafestol on apoptosis proteins: An in-silico study | Coffee Science - ISSN 1984-3909 [coffeescience.ufla.br]

- 8. selleckchem.com [selleckchem.com]

- 9. Anti-proliferative and anti-migratory properties of coffee diterpenes kahweol acetate and cafestol in human renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective effects of kahweol and cafestol against hydrogen peroxide-induced oxidative stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetate supplementation attenuates lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Caffeic Acid Phenethyl Ester Protects Neurons Against Oxidative Stress and Neurodegeneration During Traumatic Brain Injury [mdpi.com]

Cafestol Acetate: A Technical Guide to its Chemopreventive Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafestol acetate, a derivative of the diterpene cafestol found in unfiltered coffee, is emerging as a compound of significant interest in the field of oncology. Preclinical studies have demonstrated its potential as a chemopreventive agent, exhibiting a range of anti-cancer properties across various cancer types. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Data on Bioactivity

Table 1: Dose-Dependent Inhibition of Cancer Cell Proliferation by this compound

| Cancer Type | Cell Line(s) | Concentration (µM) | % Inhibition of Proliferation (48h) | Synergistic Agent | Combination Index (CI) | Reference(s) |

| Renal Cancer | ACHN & Caki-1 | 30 | 30-50% | - | - | [1] |

| Renal Cancer | ACHN & Caki-1 | 100 | >90% | - | - | [1] |

| Renal Cancer | ACHN & Caki-1 | 10 + 10 | Comparable to 30 µM of each alone | Kahweol Acetate | <1 | [1] |

| Prostate Cancer | LNCaP, PC-3, DU145 | Dose-dependent | Not specified | Kahweol Acetate | <1 | [2][3] |

| Colon Cancer | HCT116 | Dose-dependent | Not specified | - | - | [4] |

| Leukemia | HL60, KG1 | Not specified | Significant cytotoxicity observed | - | - | [5] |

Table 2: Modulation of Key Proteins in Cancer Signaling Pathways by this compound

| Cancer Type | Cell Line(s) | Treatment | Target Protein | Effect | Reference(s) |

| Renal Cancer | ACHN & Caki-1 | 30 µM this compound + 30 µM Kahweol Acetate | STAT3 | Hampered activation | [1] |

| Renal Cancer | ACHN & Caki-1 | 30 µM this compound + 30 µM Kahweol Acetate | Bcl-2, Bcl-xL | Significantly lower expression | [1][3] |

| Renal Cancer | ACHN & Caki-1 | This compound + Kahweol Acetate | Bax | Increased expression | [1][3] |

| Renal Cancer | ACHN & Caki-1 | 30 µM this compound + 30 µM Kahweol Acetate | Snail, Twist | Reduced expression | [1] |

| Renal Cancer | ACHN & Caki-1 | 30 µM this compound + 30 µM Kahweol Acetate | Akt, ERK | Inhibited phosphorylation | [1][3] |

| Renal Cancer | ACHN & Caki-1 | 30 µM this compound + 30 µM Kahweol Acetate | CCR2, CCR5, CCR6 | Reduced expression | [1] |

| Renal Cancer | ACHN & Caki-1 | 30 µM this compound + 30 µM Kahweol Acetate or 100 µM alone | PD-L1 | Reduced expression | [1] |

| Prostate Cancer | LNCaP, PC-3, DU145 | This compound + Kahweol Acetate | Androgen Receptor | Decreased expression | [2][3] |

| Prostate Cancer | LNCaP, PC-3, DU145 | This compound + Kahweol Acetate | Cleaved Caspase-3, Cleaved PARP | Upregulated | [3] |

Core Mechanisms of Action

This compound exerts its chemopreventive effects through a multi-targeted approach, influencing several hallmarks of cancer.

-